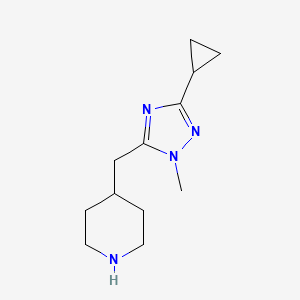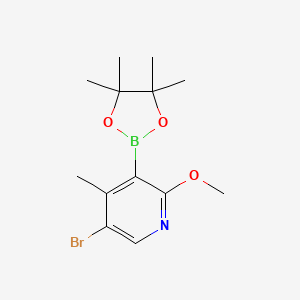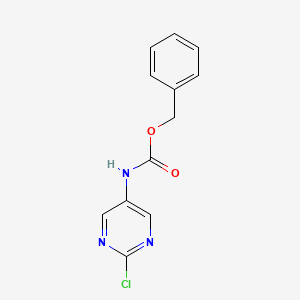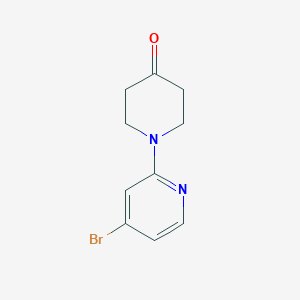
3-Amino-3-methylbutane-1,2-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-methylbutane-1,2-diol hydrochloride is an organic compound with the molecular formula C5H13NO2·HCl. It is a derivative of butane and contains both amino and hydroxyl functional groups. This compound is often used in various chemical and biological applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-methylbutane-1,2-diol hydrochloride typically involves the reaction of 3-methyl-2-butanone with ammonia and hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows: [ \text{3-methyl-2-butanone} + \text{NH}_3 + \text{H}_2\text{O}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-methylbutane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-methylbutane-1,2-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Wirkmechanismus
The mechanism of action of 3-Amino-3-methylbutane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and other biomolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1,2-propanediol: Similar structure but lacks the methyl group.
3-Amino-1-butanol: Contains a similar amino group but differs in the position of the hydroxyl group.
3-Amino-2-methyl-1-propanol: Similar structure with a different arrangement of functional groups.
Uniqueness
3-Amino-3-methylbutane-1,2-diol hydrochloride is unique due to the presence of both amino and hydroxyl groups on a butane backbone, along with a methyl group that influences its reactivity and interactions. This combination of functional groups makes it a versatile compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C5H14ClNO2 |
|---|---|
Molekulargewicht |
155.62 g/mol |
IUPAC-Name |
3-amino-3-methylbutane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-5(2,6)4(8)3-7;/h4,7-8H,3,6H2,1-2H3;1H |
InChI-Schlüssel |
QIEPTYKNHOUARY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(CO)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo](/img/structure/B15303358.png)




![Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B15303392.png)

![N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride](/img/structure/B15303419.png)

![{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)

![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
